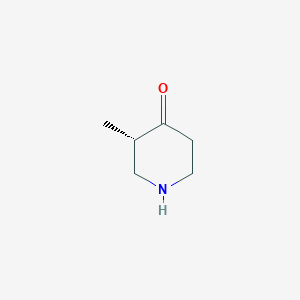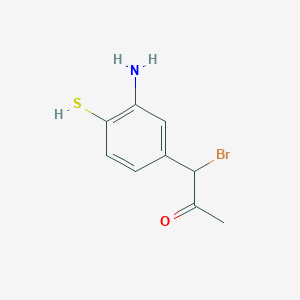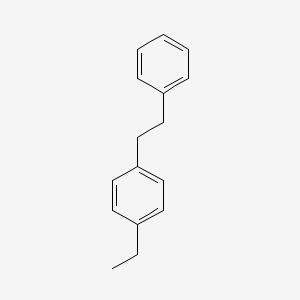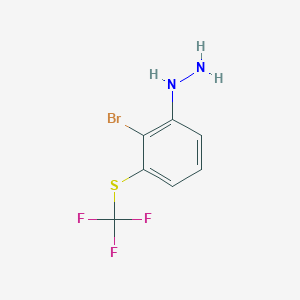
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6BrF3N2S and a molecular weight of 287.1 g/mol This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-bromo-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylhydrazines.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its hydrazine moiety is of particular interest in the design of enzyme inhibitors and other biologically active compounds.
Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the thio group.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)amine: Similar structure but lacks the hydrazine moiety.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)ethanol: Similar structure but contains an alcohol group instead of hydrazine.
Uniqueness
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the trifluoromethylthio group and the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6BrF3N2S |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[2-bromo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
GMWSJBFNPIJVHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


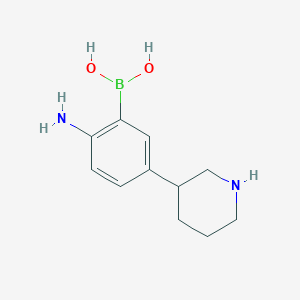

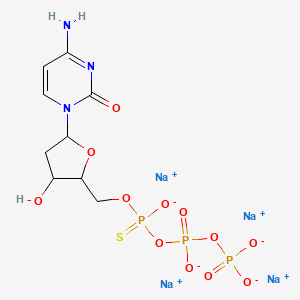
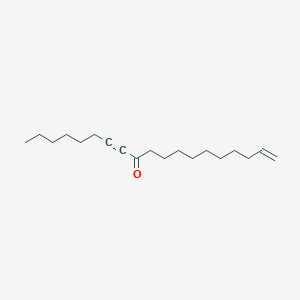
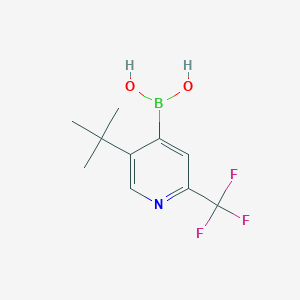
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
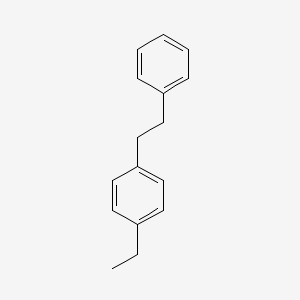
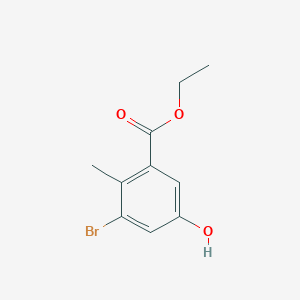
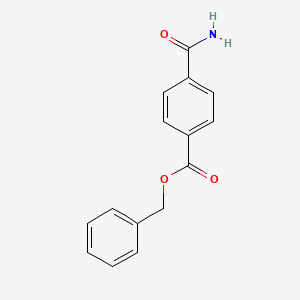
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

